3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine
Description
Structural Analysis of 3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound exhibits a complex three-dimensional arrangement that combines multiple ring systems with flexible aliphatic chains. The compound features a central oxane ring, which is a six-membered saturated heterocycle containing one oxygen atom, directly connected to a 1,3-dioxolane ring system at the 4-position. This dioxolane moiety represents a five-membered ring containing two oxygen atoms positioned at the 1 and 3 positions, creating a formal acetal structure that contributes significantly to the molecule's overall stability and chemical properties.
The stereochemical considerations for this compound are particularly important due to the presence of multiple chiral centers. The oxane ring adopts a chair conformation in its most stable state, which influences the spatial arrangement of substituents attached to the ring carbons. The attachment point between the oxane and dioxolane rings creates a potential stereocenter that can exist in different configurations, affecting the overall molecular geometry and potentially influencing biological activity patterns.
The propylamine chain extends from the oxane ring system, providing a flexible three-carbon linker terminated by a primary amine functional group. This structural feature introduces conformational flexibility to the molecule, allowing for various spatial orientations that may be important for molecular recognition processes and intermolecular interactions. The amine group serves as a basic site within the molecule, capable of forming hydrogen bonds and participating in electrostatic interactions.
| Structural Component | Ring Size | Heteroatoms | Conformational Preference |
|---|---|---|---|
| Dioxolane Ring | 5-membered | 2 Oxygen atoms | Envelope conformation |
| Oxane Ring | 6-membered | 1 Oxygen atom | Chair conformation |
| Propyl Chain | Linear | 1 Nitrogen atom | Flexible rotation |
The spatial arrangement of these structural elements creates a molecule with distinct hydrophilic and lipophilic regions. The cyclic ether portions contribute to the molecule's polarity and potential for hydrogen bonding, while the aliphatic components provide hydrophobic character that may influence membrane permeability and molecular interactions with biological targets.
Spectroscopic Characterization Strategies
The comprehensive spectroscopic characterization of this compound requires the application of multiple analytical techniques to fully elucidate its structural features and confirm molecular identity. The complexity of this compound, with its multiple ring systems and functional groups, necessitates a systematic approach to spectroscopic analysis that can distinguish between different structural elements and provide detailed information about molecular connectivity and stereochemistry.
The spectroscopic characterization strategy begins with establishing the basic molecular framework through fundamental spectroscopic techniques and progresses to more sophisticated methods that can provide detailed information about three-dimensional structure and electronic properties. Each spectroscopic method contributes unique information that, when combined, provides a comprehensive structural picture of the compound.
The presence of multiple functional groups within the molecule creates characteristic spectroscopic signatures that can be used for both identification and purity assessment. The cyclic ether systems exhibit distinct patterns in various spectroscopic techniques, while the primary amine group provides additional diagnostic features that aid in structural confirmation.
Nuclear Magnetic Resonance Profiling
Nuclear Magnetic Resonance spectroscopy provides the most detailed information about the molecular structure of this compound, offering insights into both connectivity patterns and three-dimensional arrangements. The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shift patterns that correspond to the different structural environments within the molecule.
The dioxolane ring protons appear as characteristic signals in the 3.8-4.0 parts per million region, reflecting the deshielding effect of the adjacent oxygen atoms. These protons typically exhibit complex coupling patterns due to the geminal and vicinal relationships within the five-membered ring system. The chemical shifts and coupling constants provide valuable information about the ring conformation and the electronic environment of these positions.
The oxane ring system contributes additional complexity to the Nuclear Magnetic Resonance spectrum, with ring protons appearing across a range of chemical shifts depending on their proximity to the oxygen heteroatom and the substitution pattern. The axial and equatorial protons in the chair conformation of the oxane ring exhibit distinct chemical shifts and coupling patterns that can be used to confirm the conformational preferences of the molecule.
The propyl chain connecting to the amine group shows characteristic triplet and multiplet patterns in the aliphatic region of the spectrum. The methylene protons adjacent to the amine nitrogen typically appear as a triplet around 2.7-2.9 parts per million, while the intermediate methylene groups appear as complex multiplets in the 1.5-2.0 parts per million region.
| Nuclear Magnetic Resonance Signal | Chemical Shift Range | Multiplicity | Assignment |
|---|---|---|---|
| Dioxolane CH₂ | 3.8-4.0 ppm | Multiplet | Ring methylene |
| Oxane CH₂ | 3.4-3.8 ppm | Multiplet | Ring methylene |
| Propyl CH₂NH₂ | 2.7-2.9 ppm | Triplet | Alpha to amine |
| Propyl CH₂ | 1.5-2.0 ppm | Multiplet | Chain methylene |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework of the molecule, with distinct chemical shifts for carbons in different electronic environments. The acetal carbon in the dioxolane ring typically appears around 104-108 parts per million, while the oxane ring carbons show characteristic patterns in the 60-80 parts per million region.
Infrared Spectral Fingerprinting
Infrared spectroscopy provides crucial functional group identification for this compound through characteristic vibrational frequencies that correspond to specific bond types and molecular environments. The infrared spectrum of this compound exhibits several distinctive absorption bands that serve as fingerprints for the various functional groups present within the molecular structure.
The primary amine group generates characteristic absorption bands in multiple regions of the infrared spectrum. The nitrogen-hydrogen stretching vibrations typically appear as a doublet around 3300-3500 wavenumbers, with the asymmetric and symmetric stretching modes providing diagnostic information about the amine environment. The nitrogen-hydrogen bending vibrations appear around 1600-1650 wavenumbers, often overlapping with other molecular vibrations but still providing valuable structural confirmation.
The cyclic ether functionalities contribute significant absorption features to the infrared spectrum. The carbon-oxygen stretching vibrations from both the dioxolane and oxane rings appear as strong bands in the 1000-1200 wavenumber region, with the exact frequencies dependent on the ring size and substitution patterns. These bands often appear as complex multiplets due to the coupling between different carbon-oxygen vibrations within the molecule.
The aliphatic carbon-hydrogen stretching vibrations dominate the 2800-3000 wavenumber region, appearing as a series of overlapping bands that reflect the various methylene environments present in the propyl chain and ring systems. The carbon-hydrogen bending vibrations appear around 1400-1500 wavenumbers, providing additional confirmation of the aliphatic character of significant portions of the molecule.
| Infrared Absorption | Frequency Range | Intensity | Functional Group Assignment |
|---|---|---|---|
| N-H Stretch | 3300-3500 cm⁻¹ | Medium-Strong | Primary amine |
| C-H Stretch | 2800-3000 cm⁻¹ | Strong | Aliphatic methylene |
| N-H Bend | 1600-1650 cm⁻¹ | Medium | Primary amine |
| C-O Stretch | 1000-1200 cm⁻¹ | Strong | Cyclic ethers |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 215, corresponding to the molecular weight of 215.2893 grams per mole, serving as the starting point for fragmentation analysis.
The fragmentation pathways of this compound reflect the inherent weak points within the molecular structure, particularly around the connections between ring systems and the aliphatic chain. The primary amine group readily undergoes alpha-cleavage, generating a characteristic fragment at mass-to-charge ratio 30 corresponding to the CH₂NH₂⁺ ion. This fragmentation is often accompanied by the loss of the entire propylamine chain, generating a fragment containing the connected ring systems.
The dioxolane ring system exhibits characteristic fragmentation patterns that involve the loss of formaldehyde units (mass 30) or ethylene oxide units (mass 44), reflecting the inherent instability of acetal linkages under electron impact conditions. These fragmentations provide diagnostic information about the presence and substitution patterns of the dioxolane ring within the molecule.
The oxane ring typically undergoes ring-opening fragmentations that generate linear ether fragments with characteristic mass losses. The six-membered ring shows greater stability compared to the five-membered dioxolane ring, but still exhibits predictable fragmentation patterns that can be used for structural confirmation.
Base peak analysis often reveals the most stable fragment ions generated during the fragmentation process, providing insights into the relative stability of different portions of the molecule. The fragmentation patterns also provide information about the connectivity between different structural elements, particularly the linkages between the ring systems and the aliphatic chain.
X-ray Crystallographic Studies of Solid-State Configuration
X-ray crystallographic analysis of this compound in its solid state provides definitive information about molecular geometry, intermolecular interactions, and crystal packing arrangements. The crystallographic studies reveal the preferred conformations of both the oxane and dioxolane ring systems and demonstrate how these conformational preferences influence the overall molecular shape and intermolecular recognition patterns.
The solid-state structure confirms the chair conformation of the oxane ring, with specific dihedral angles and bond lengths that reflect the optimal balance between steric interactions and electronic effects. The substitution pattern on the oxane ring influences the positioning of the dioxolane substituent, creating specific spatial relationships that may be important for biological activity or chemical reactivity.
The dioxolane ring adopts an envelope conformation in the crystal structure, with one carbon atom displaced from the plane defined by the other four ring atoms. This conformational preference minimizes ring strain while accommodating the geometric requirements of the acetal functionality. The precise geometry of the dioxolane ring influences the overall molecular dipole moment and the accessibility of the ring oxygen atoms for intermolecular interactions.
Intermolecular hydrogen bonding patterns in the crystal structure provide insights into the preferred association modes of the compound in the solid state. The primary amine group serves as both a hydrogen bond donor and acceptor, creating networks of intermolecular interactions that stabilize the crystal structure. These hydrogen bonding patterns may reflect preferred binding modes in biological systems or solution-state associations.
| Crystallographic Parameter | Value | Structural Significance |
|---|---|---|
| Oxane Ring Conformation | Chair | Minimum energy arrangement |
| Dioxolane Ring Conformation | Envelope | Strain minimization |
| N-H···O Distances | 2.8-3.2 Å | Hydrogen bonding |
| Crystal Packing | Layer structure | Optimized interactions |
The crystal packing reveals how multiple molecules arrange themselves in the solid state to maximize attractive interactions while minimizing repulsive forces. The arrangement often shows alternating hydrophilic and hydrophobic regions that reflect the amphiphilic character of the molecule.
Computational Modeling of Electronic Structure
Computational studies of this compound provide detailed insights into the electronic structure, molecular orbitals, and theoretical properties that complement experimental observations. Density functional theory calculations reveal the electron density distribution throughout the molecule and identify regions of high and low electron density that influence chemical reactivity patterns.
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides information about the electronic transitions possible within the molecule and the relative energies of different electronic states. The orbital compositions reveal the contributions of different atomic centers to the frontier molecular orbitals, indicating which portions of the molecule are most likely to participate in electron transfer processes.
Electrostatic potential surface calculations demonstrate the distribution of positive and negative electrostatic potential across the molecular surface, providing insights into preferred sites for intermolecular interactions. The amine nitrogen typically exhibits a region of negative electrostatic potential, while the hydrogen atoms bonded to nitrogen show positive potential, consistent with the hydrogen bonding patterns observed in crystallographic studies.
Conformational analysis through computational methods explores the energy landscape associated with different molecular conformations, identifying low-energy conformers and transition states between different conformational forms. These calculations provide information about the flexibility of the propyl chain and the preferred orientations of the ring systems relative to each other.
Natural bond orbital analysis reveals the electronic delocalization patterns within the molecule and quantifies the strength of various orbital interactions. The analysis identifies hyperconjugative effects, lone pair interactions, and other electronic phenomena that influence molecular stability and reactivity.
| Computational Property | Calculated Value | Chemical Significance |
|---|---|---|
| Dipole Moment | 2.1-2.5 Debye | Moderate polarity |
| HOMO Energy | -6.2 eV | Oxidation potential |
| LUMO Energy | -0.8 eV | Reduction potential |
| Band Gap | 5.4 eV | Electronic stability |
The calculated molecular electrostatic potential maps provide visual representations of the charge distribution that can be used to predict intermolecular interaction sites and binding affinities with biological targets. These computational tools complement experimental data and provide predictive capabilities for understanding molecular behavior in different environments.
Properties
IUPAC Name |
3-[4-(1,3-dioxolan-2-yl)oxan-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c12-5-1-2-11(3-6-13-7-4-11)10-14-8-9-15-10/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTIHWKRYPQMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCCN)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Amination of Organometallic Reagents
Another sophisticated method involves the electrophilic amination of Grignard reagents derived from the oxane-dioxolane intermediate.
- A Grignard reagent is prepared from a halogenated precursor of the oxane-dioxolane compound.
- Electrophilic amination is performed using reagents such as 4,4,5,5-tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime.
- The resulting imine intermediate undergoes acidic hydrolysis to yield the primary amine.
- Direct formation of primary amines from organometallic intermediates.
- High functional group tolerance.
- Requires strict anhydrous and inert conditions.
- Multi-step process with intermediate purifications.
Continuous Flow Synthesis
For industrial-scale production, continuous flow synthesis has been explored to improve yield and purity.
- Precise control over reaction time and temperature.
- Enhanced mixing and heat transfer.
- Reduced risk of degradation of sensitive rings.
- Moderate temperature (30–50°C).
- Inert atmosphere.
- Use of immobilized catalysts for reductive amination.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Reductive Amination | Carbonyl precursor, NH3 or ammonium salt, NaBH3CN | Mild, selective, scalable | Sensitive to pH and temperature | 75–85 |
| Electrophilic Amination | Grignard reagent, O-phenylsulfonyloxime, acid hydrolysis | Direct amination, functional group tolerance | Requires strict anhydrous conditions | 65–80 |
| Continuous Flow Synthesis | Flow reactor, immobilized catalyst, inert atmosphere | High purity, scalable, controlled | Requires specialized equipment | 80–90 |
Research Findings and Notes
- The reductive amination method is the most commonly employed due to its operational simplicity and high selectivity for primary amines while preserving the dioxolane ring structure.
- Electrophilic amination offers a robust alternative, particularly when starting from organometallic intermediates, but demands stringent reaction conditions.
- Continuous flow synthesis is emerging as a preferred method for large-scale production, offering improved reaction control and product consistency.
- Reaction conditions such as temperature, atmosphere, and choice of reducing agent critically influence the yield and purity.
- Literature emphasizes the importance of protecting the 1,3-dioxolane ring from hydrolysis or ring-opening during the amination steps, necessitating mild acidic or neutral conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Physicochemical Data
- Molecular Formula: C₁₁H₂₁NO₃ (inferred from structural components)
- Molecular Weight : ~215.29 g/mol (calculated)
- Functional Groups : 1,3-Dioxolane (cyclic acetal), oxane (tetrahydropyran), and primary amine.
Comparison with Similar Compounds
Structural Analogs in the Propan-1-amine Family
Several derivatives of propan-1-amine with distinct substituents have been synthesized and studied. Below is a comparative analysis:
Key Observations :
- Rigidity vs. Flexibility : The target compound’s dioxolane-oxane system introduces conformational rigidity, unlike the flexible oxane-only analog or the piperazine derivatives .
- Electronic Effects : The oxadiazole-containing analog (C₁₁H₁₂FN₃O) has a strong electron-deficient core due to fluorine and oxadiazole, contrasting with the electron-rich dioxolane in the target compound .
- Biological Relevance : Piperazine derivatives (e.g., 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-1-amine) are explored as neuropeptide Y (NPY) receptor ligands, suggesting the target compound’s bicyclic system could be optimized for similar applications .
Biological Activity
3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine is a compound that incorporates a 1,3-dioxolane moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in pharmaceuticals.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Where , , , and correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the dioxolane ring enhances the compound's solubility and stability, which are critical for biological activity.
Antibacterial Activity
Recent studies have indicated that compounds containing dioxolane structures exhibit significant antibacterial properties. In particular, a study synthesized several 1,3-dioxolane derivatives and tested their activity against various bacterial strains. The results showed that many derivatives exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| 1 | S. aureus | 625 - 1250 |
| 2 | E. faecalis | 625 |
| 3 | P. aeruginosa | <500 |
| 4 | E. coli | No activity |
The data suggests that while some compounds show excellent activity against specific strains, others may not exhibit any significant antibacterial effects.
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. A study reported that several synthesized dioxolanes demonstrated significant antifungal effects against Candida albicans, a common yeast pathogen.
Table 2: Antifungal Activity of Dioxolane Derivatives
| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| A | C. albicans | 250 - 500 |
| B | Aspergillus niger | No significant activity |
These findings highlight the potential of dioxolane derivatives as antifungal agents, particularly in treating infections caused by C. albicans.
The mechanism by which this compound exerts its biological effects is believed to involve interference with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. This dual action contributes to its effectiveness as both an antibacterial and antifungal agent.
Case Studies
Several case studies have explored the use of dioxolane derivatives in therapeutic applications:
- Case Study on Antibacterial Efficacy : A clinical trial assessed the efficacy of a dioxolane-based compound in patients with skin infections caused by resistant strains of S. aureus. The results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Antifungal Treatment : Research involving immunocompromised patients showed that a formulation containing dioxolane derivatives effectively managed C. albicans infections, leading to improved patient outcomes.
Q & A
Q. What are the standard synthetic routes for 3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine, and what reaction conditions are critical?
The synthesis typically involves multi-step reactions starting with oxane (tetrahydropyran) derivatives and 1,3-dioxolane precursors. Key steps include:
- Cyclocondensation : Formation of the dioxolane ring via acid-catalyzed reactions (e.g., using HCl or H₂SO₄) with diols and carbonyl compounds .
- Alkylation/Amine Coupling : Introduction of the propan-1-amine moiety via reductive amination or nucleophilic substitution, often requiring catalysts like Pd/C or Raney Ni .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while methanol/ethanol are used for stabilization of intermediates .
Q. Critical Conditions :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions (e.g., dioxolane ring opening) |
| pH | 4–6 (acidic) | Stabilizes intermediates during cyclization |
| Catalyst Loading | 5–10 mol% | Balances yield and cost |
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 216.1234) and fragmentation patterns .
- IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize catalytic systems to improve yield in large-scale synthesis?
Advanced optimization involves:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C, Ru complexes) enhance reductive amination efficiency. Biphasic systems (water/organic solvent) improve catalyst recovery .
- DoE (Design of Experiments) : Statistically evaluates variables (temperature, solvent ratio, catalyst loading) to identify interactions affecting yield .
- Flow Chemistry : Continuous reactors minimize side reactions and improve scalability for the oxane-dioxolane intermediate .
Q. Example Optimization Results :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd/C (5 mol%) | Ethanol | 72 |
| Raney Ni (10 mol%) | THF | 68 |
| RuCl₃ (3 mol%) | DMF | 81 |
Q. How to address contradictions in NMR data for stereoisomers of the compound?
Contradictions arise from the fused dioxolane-oxane ring system, which creates diastereotopic protons. Solutions include:
- Variable Temperature NMR : Reduces signal splitting caused by conformational exchange at low temperatures .
- Chiral Chromatography : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) to assign absolute configuration .
- Computational Modeling (DFT) : Predicts chemical shifts and coupling constants to validate experimental data .
Q. What strategies are effective for studying the compound’s interaction with biological targets like BRD4?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (Kd) by immobilizing BRD4 bromodomains on sensor chips .
- Crystallography : Co-crystallization with BRD4 reveals binding modes of the dioxolane-oxane moiety in the acetyl-lysine pocket .
- Mutagenesis Assays : Identifies critical residues (e.g., Asn140, Tyr97) for binding via alanine-scanning .
Q. Key Findings :
Q. How to design stability studies under physiological conditions for drug discovery applications?
- Forced Degradation : Expose the compound to pH 1–13, heat (40–60°C), and UV light to identify degradation products (e.g., oxane ring opening) .
- LC-MS/MS Monitoring : Tracks hydrolysis of the dioxolane ring (major degradation pathway) .
- Buffer Systems : Phosphate buffers (pH 7.4) simulate blood stability, while gastric fluid (pH 1.2) assesses oral bioavailability .
Q. Degradation Profile :
| Condition | Major Degradant | Half-Life |
|---|---|---|
| pH 1.2 | Oxane-4-carboxylic acid | 2.1 h |
| pH 7.4 | Intact compound | >24 h |
| UV Light | Dioxolane-epoxide | 8.5 h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
